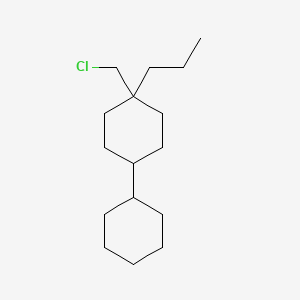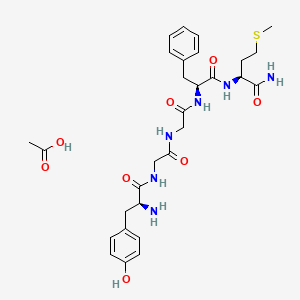
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is an organic compound characterized by its unique bicyclic structure. This compound is notable for its trans configuration, where the functional groups are positioned on opposite sides of the double bond, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride typically involves the isomerization of cis,cis or cis,trans precursors. The process includes the use of specific catalysts and controlled reaction conditions to achieve the desired trans,trans configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale isomerization processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are meticulously controlled to maintain the stability and integrity of the trans,trans isomer.
Analyse Des Réactions Chimiques
Types of Reactions
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide or halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium or halogens in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new halogenated compounds.
Applications De Recherche Scientifique
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals
Mécanisme D'action
The mechanism of action of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (cis,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
- (cis,trans)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
- (trans,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
Highlighting Uniqueness
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is unique due to its trans configuration, which imparts distinct physical and chemical properties. This configuration often results in higher stability and different reactivity compared to its cis counterparts .
Propriétés
Formule moléculaire |
C16H29Cl |
|---|---|
Poids moléculaire |
256.9 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane |
InChI |
InChI=1S/C16H29Cl/c1-2-10-16(13-17)11-8-15(9-12-16)14-6-4-3-5-7-14/h14-15H,2-13H2,1H3 |
Clé InChI |
GDYFYUWFHYNDOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC(CC1)C2CCCCC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)



![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)



![2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate](/img/structure/B1511429.png)

![[5',5''-2H2]2'-deoxyadenosine 1-hydrate](/img/structure/B1511431.png)
